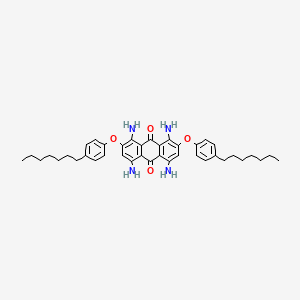

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthracenedione family, characterized by its anthracene core substituted with amino and phenoxy groups. The presence of heptyl chains further enhances its solubility and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione typically involves multiple steps:

Formation of the Anthracenedione Core: The initial step involves the synthesis of the anthracenedione core through the oxidation of anthracene.

Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction.

Attachment of Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Various substituted anthracenedione derivatives

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can form reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of heptyl groups.

2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione is unique due to the presence of heptyl chains, which enhance its solubility and interaction with other molecules. This makes it more versatile in various applications compared to its similar counterparts .

Biological Activity

Chemical Structure and Properties

1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione is characterized by its anthracene backbone with multiple amino groups and heptylphenoxy substituents. The molecular formula can be represented as C29H38N4O2 with a molecular weight of approximately 466.64 g/mol. The presence of amino groups suggests potential for various interactions with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C29H38N4O2 |

| Molecular Weight | 466.64 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Properties

Research has indicated that anthracene derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that disubstituted anthracenediones can inhibit the production of inflammatory cytokines such as IL-1β and TNF-α in LPS/IFN-γ-stimulated RAW264.7 cells. This suggests a potential mechanism for the anticancer activity of this compound through modulation of inflammatory pathways .

Inhibition of Nitric Oxide Production

In vitro studies have shown that certain derivatives of anthracenediones significantly inhibit nitric oxide production at concentrations as low as 5 μg/mL without notable cytotoxicity. This property is crucial as excessive nitric oxide is associated with various pathological conditions including cancer .

Cytotoxicity Studies

Cytotoxicity assays conducted on similar compounds revealed that while some derivatives possess strong inhibitory effects on inflammatory mediators, they maintain low cytotoxicity levels. This balance is essential for therapeutic applications where minimizing harm to normal cells is critical .

Study on Derivatives

A comparative analysis was conducted on several anthracenedione derivatives including this compound. The results indicated that compounds with multiple amino substitutions showed enhanced biological activity against cancer cell lines while exhibiting lower cytotoxicity compared to standard chemotherapeutics like mitoxantrone .

The proposed mechanism for the biological activity of these compounds includes the inhibition of key signaling pathways involved in inflammation and tumor progression. Specifically, the inhibition of NF-kB activation and subsequent reduction in pro-inflammatory cytokines was noted as a significant pathway through which these compounds exert their effects .

Properties

CAS No. |

88600-77-5 |

|---|---|

Molecular Formula |

C40H48N4O4 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C40H48N4O4/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)47-31-23-29(41)33-35(37(31)43)40(46)36-34(39(33)45)30(42)24-32(38(36)44)48-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-24H,3-14,41-44H2,1-2H3 |

InChI Key |

KGVWSIJEROEDHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCCCCCC)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.